molecular formula C13H14F2N2O3S B2514449 4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidine-1-sulfonyl fluoride CAS No. 2411254-47-0

4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidine-1-sulfonyl fluoride

Cat. No. B2514449
M. Wt: 316.32
InChI Key: RCFJZMROOHKWEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(6-Fluoro-1,3-benzoxazol-2-yl)methyl]amine is a related compound with a CAS Number: 944907-47-5. It has a molecular weight of 166.15 . Another related compound is 3- [2- [4- (6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido [1,2-a]pyrimidin-4-one .


Synthesis Analysis

A synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The InChI Code for [(6-Fluoro-1,3-benzoxazol-2-yl)methyl]amine is 1S/C8H7FN2O/c9-5-1-2-6-7 (3-5)12-8 (4-10)11-6/h1-3H,4,10H2 .

Safety And Hazards

The MSDS for [(6-Fluoro-1,3-benzoxazol-2-yl)methyl]amine can be found at the provided link . For a related compound, 6-Fluoro-3-(4-piperidinyl)benzisoxazole, the hazard classifications include Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 with target organs being the respiratory system .

Future Directions

The design and development of new drugs with potential antimicrobial activity are needed. The best practice to develop new molecules is modification of the structure of the existing drug molecules . Isoxazole is one of the basic structural scaffolds in many pharmacologically active drugs such as zonisamide, ibotenic acid, valdecoxib, and paliperidone . Therefore, “4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidine-1-sulfonyl fluoride” and related compounds could potentially be used in the development of new drugs.

properties

IUPAC Name

4-[(6-fluoro-1,3-benzoxazol-2-yl)methyl]piperidine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O3S/c14-10-1-2-11-12(8-10)20-13(16-11)7-9-3-5-17(6-4-9)21(15,18)19/h1-2,8-9H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFJZMROOHKWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NC3=C(O2)C=C(C=C3)F)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidine-1-sulfonyl fluoride

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